molecular formula C14H14F2N2O B2599527 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034554-96-4

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No. B2599527
CAS RN: 2034554-96-4
M. Wt: 264.276
InChI Key: WWPPJQUCGZLWLA-UHFFFAOYSA-N
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Description

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone, also known as DPIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPIE is a small molecule that has been used as a research tool for studying various biological processes, including cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Fluorinated Compounds in Biocides

Fluorine-containing compounds, like difluoroboron(III) complexes, have shown promising biological properties, including potential as fungicides and bactericides. Their structural and spectral analyses indicate significant biological activity against various pathogens, suggesting a similar potential for 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone in biocidal applications (Saxena & Singh, 1994).

Synthesis of Heterocyclic Products

The compound's fluorinated structure makes it a candidate for nucleophilic additions, leading to various heterocyclic products. This is evident in the synthesis of 3-(Azolylmethylene)Chroman-4-ones from similar compounds, showcasing its potential in creating diverse heterocyclic structures (Vyacheslav Ya. Sosnovskikh & Roman A. Irgashev, 2007).

Electrophilic Reactions in Organic Synthesis

Electrophilic compounds containing fluorinated structures, like 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone, can be useful in various electrophilic reactions. For example, electrophilic trifluoromethylthiolation reactions using similar compounds have been successful in transforming a broad set of substrates, indicating potential applications in organic synthesis (Zhong Huang et al., 2016).

Quantum Mechanical Modeling in Chemistry

The structural and vibrational properties of similar fluoromethylated-pyrrol derivatives have been extensively studied using quantum mechanical modeling. Such studies are crucial for understanding the reactivity and stability of these compounds, which is essential for their application in various chemical reactions (P. G. Cataldo et al., 2014).

Catalytic Behavior in Organometallic Chemistry

Compounds with structures similar to 1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone have been used to prepare tridentate ligands, which show promising catalytic activities. Such ligands, when combined with metals like iron and cobalt, can catalyze reactions such as ethylene oligomerization, suggesting potential applications in organometallic catalysis (Wen‐Hua Sun et al., 2007).

Synthesis of Fluorinated Pyridines

Fluorinated compounds, like the one , can be used in the synthesis of various fluorinated pyridines, which have wide-ranging applications in materials science and pharmaceuticals. The process often involves C–C coupling reactions, demonstrating the utility of fluorinated compounds in synthetic chemistry (M. I. Sladek et al., 2003).

Fluorophore-based Compounds in Materials Science

The compound's structural features suggest its potential use in the synthesis of environmentally sensitive fluorophore-based compounds. These compounds, due to their strong fluorescence emission, are highly valuable in materials science and could be used in various applications including sensors and imaging (E. Hussein et al., 2019).

properties

IUPAC Name

1-(3,3-difluoropyrrolidin-1-yl)-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c15-14(16)5-6-18(9-14)13(19)7-10-8-17-12-4-2-1-3-11(10)12/h1-4,8,17H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPPJQUCGZLWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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